1-Bromo-2-chloro-4-iodobenzene
Overview
Description
1-Bromo-2-chloro-4-iodobenzene is a halogenated aromatic compound that contains bromine, chlorine, and iodine substituents on a benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties resulting from the presence of multiple halogens.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. While the abstracts provided do not directly describe the synthesis of 1-bromo-2-chloro-4-iodobenzene, they do provide insights into related compounds. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . This suggests that a similar approach could potentially be applied to synthesize 1-bromo-2-chloro-4-iodobenzene, with appropriate modifications to introduce the chlorine and iodine substituents.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the nature of the halogen substituents. Abstract 1 describes a compound where iodine acts as both a halogen-bond donor and a weak CH hydrogen-bond acceptor, while bromide ions act as acceptors for weak CH hydrogen bonds and halogen bonds . This indicates that in 1-bromo-2-chloro-4-iodobenzene, similar interactions could influence the molecular structure, potentially leading to unique crystal packing or intermolecular interactions.
Chemical Reactions Analysis
Halogenated benzenes can undergo various chemical reactions, including electrophilic substitution and coupling reactions. Abstract 2 discusses the photochemical reaction of iodine monochloride with bromobenzene, leading to the formation of chlorobenzene with isotopic enrichment . This demonstrates the reactivity of bromobenzene under photochemical conditions, which could be relevant for reactions involving 1-bromo-2-chloro-4-iodobenzene. Additionally, abstract 8 describes the reactivity of a dimagnesiated aromatic compound with halogenation agents , suggesting that halogenated benzenes can participate in further functionalization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the halogen atoms' electronegativity and size. Abstract 4 provides information on the molecular structure of chlorobenzene and bromobenzene using NMR spectroscopy in a liquid crystalline phase . This could be extrapolated to understand the behavior of 1-bromo-2-chloro-4-iodobenzene in different phases. Abstract 5 and 7 discuss the vibration spectra and rotational isomerism of halogenated chain molecules, which can provide insights into the vibrational modes and potential isomerism in 1-bromo-2-chloro-4-iodobenzene .
Scientific Research Applications
Ring Halogenations in Organic Synthesis
1-Bromo-2-chloro-4-iodobenzene is utilized in the synthesis of complex organic compounds. For instance, Bovonsombat and Mcnelis (1993) demonstrated its use in the ring halogenations of polyalkylbenzenes, employing catalysts like [hydroxy(tosyloxy)iodo]benzene for efficient conversion. This process is crucial for preparing mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield, which are valuable in various synthetic applications (Bovonsombat & Mcnelis, 1993).
Characterization of Vapor Pressure and Thermodynamic Properties
The vapor pressure and thermodynamic properties of 1-Bromo-2-chloro-4-iodobenzene have been studied to understand its physical behavior under varying temperatures. Oonk, Linde, Huinink, and Blok (1998) detailed its vapor pressure using a diaphragm manometer and torsion mass-loss effusion, providing insights into its physical state and stability (Oonk et al., 1998).
Spectroscopic Analysis and Ionization Studies
The compound's electronic states and ionization energies have been explored using spectroscopic methods. Kwon, Kim, and Kim (2002) conducted mass-analyzed threshold ionization (MATI) spectrometry to study its vibrational spectra in different electronic states, providing valuable data for chemical analysis and material characterization (Kwon, Kim, & Kim, 2002).
Domino Synthesis of Benzofurans
Lu, Wang, Zhang, and Ma (2007) reported the use of 1-Bromo-2-iodobenzenes, which can be related to 1-Bromo-2-chloro-4-iodobenzene, in a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans. This method involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, indicating its potential in organic synthesis (Lu, Wang, Zhang, & Ma, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2-chloro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQKEAQMVDKCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373612 | |
Record name | 1-bromo-2-chloro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-iodobenzene | |
CAS RN |
535934-25-9 | |
Record name | 1-bromo-2-chloro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-chloro-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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